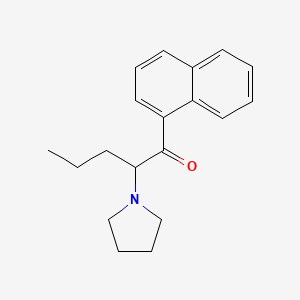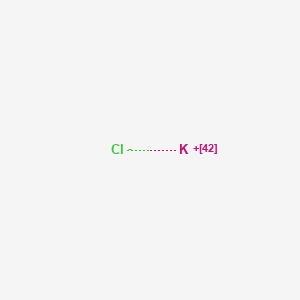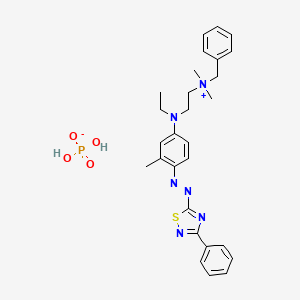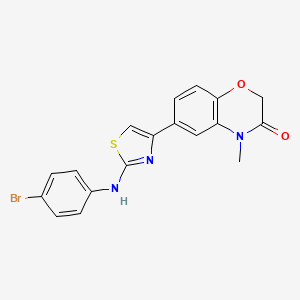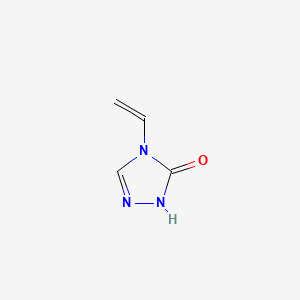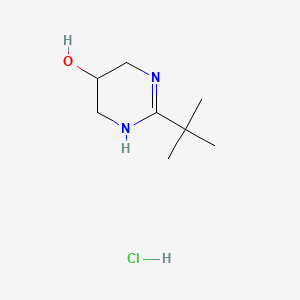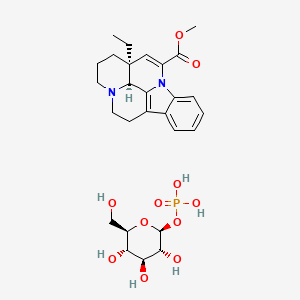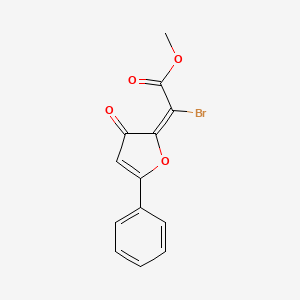
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a bromoacetate moiety
Vorbereitungsmethoden
The synthesis of Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate typically involves the reaction of 3-oxo-5-phenyl-2(3H)-furanone with methyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Analyse Chemischer Reaktionen
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate can be compared with similar compounds such as:
Methyl 2-bromo-2-(2-chlorophenyl)acetate: This compound has a similar bromoacetate moiety but differs in the presence of a chlorophenyl group instead of a phenyl group.
Methyl bromo(2-bromo-3-oxo-5-phenyl-2,3-dihydro-2-furanyl)acetate: This compound has an additional bromo group and a dihydrofuran ring, making it structurally similar but chemically distinct.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
97181-07-2 |
|---|---|
Molekularformel |
C13H9BrO4 |
Molekulargewicht |
309.11 g/mol |
IUPAC-Name |
methyl (2Z)-2-bromo-2-(3-oxo-5-phenylfuran-2-ylidene)acetate |
InChI |
InChI=1S/C13H9BrO4/c1-17-13(16)11(14)12-9(15)7-10(18-12)8-5-3-2-4-6-8/h2-7H,1H3/b12-11- |
InChI-Schlüssel |
PGMPSIRCGKOXBR-QXMHVHEDSA-N |
Isomerische SMILES |
COC(=O)/C(=C/1\C(=O)C=C(O1)C2=CC=CC=C2)/Br |
Kanonische SMILES |
COC(=O)C(=C1C(=O)C=C(O1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


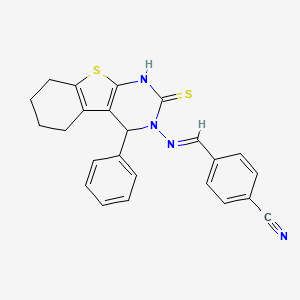
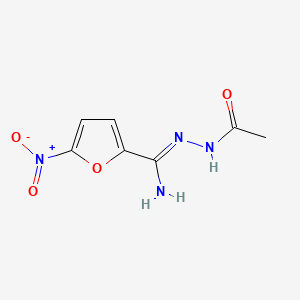
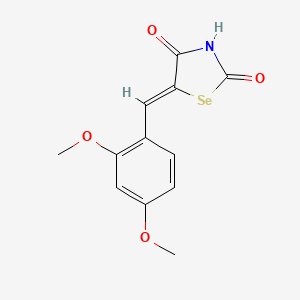
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)

